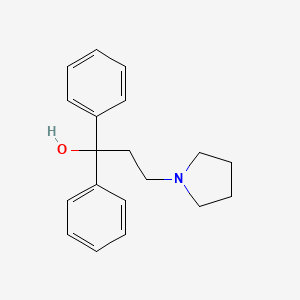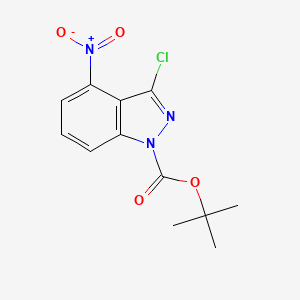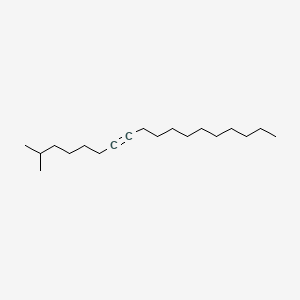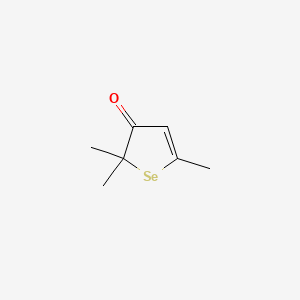
3(2H)-Selenophenone, 2,2,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Selenophenone, 2,2,5-trimethyl- is an organoselenium compound characterized by a selenophene ring substituted with three methyl groups at positions 2, 2, and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Selenophenone, 2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,5-trimethyl-3-pentanone with selenium dioxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 3(2H)-Selenophenone, 2,2,5-trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3(2H)-Selenophenone, 2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenophenes with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted selenophenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3(2H)-Selenophenone, 2,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is being explored, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism by which 3(2H)-Selenophenone, 2,2,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenophene ring can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s ability to form stable complexes with metals and other molecules contributes to its diverse biological and chemical activities.
類似化合物との比較
Similar Compounds
Selenophene: The parent compound without the trimethyl substitution.
2,5-Dimethylselenophene: A similar compound with two methyl groups.
3-Methylselenophene: A selenophene with a single methyl group at position 3.
Uniqueness
3(2H)-Selenophenone, 2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
57556-11-3 |
|---|---|
分子式 |
C7H10OSe |
分子量 |
189.12 g/mol |
IUPAC名 |
2,2,5-trimethylselenophen-3-one |
InChI |
InChI=1S/C7H10OSe/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3 |
InChIキー |
FCOUBLGHJRWHJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C([Se]1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



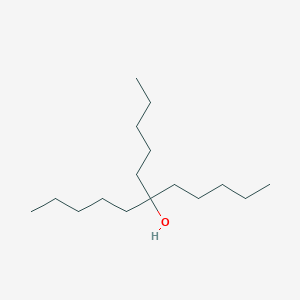
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
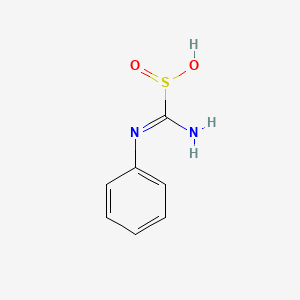
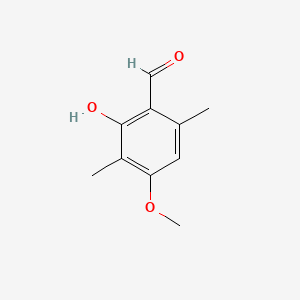
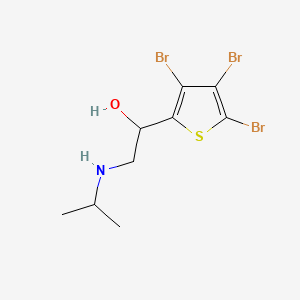
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
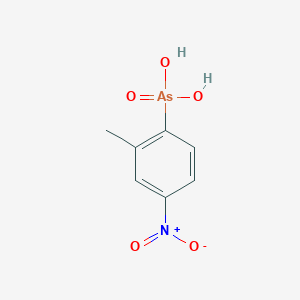
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
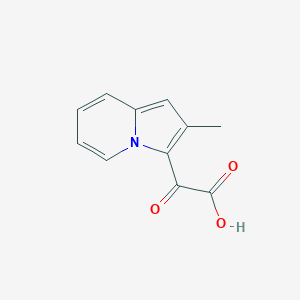
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
